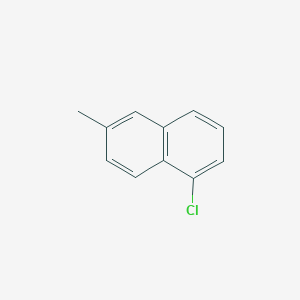

1-Chloro-6-methylnaphthalene

説明

1-Chloro-6-methylnaphthalene is an organic compound with the molecular formula C11H9Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the sixth position

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylnaphthalene can be synthesized through the chlorination of 6-methylnaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process involves the introduction of chlorine gas and 6-methylnaphthalene into the reactor, where the reaction is catalyzed by FeCl3 or AlCl3. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The chlorine atom directs incoming electrophiles to ortho/para positions, while the methyl group acts as an activating ortho/para-directing group. This dual influence results in regioselective reactions:

Oxidation Reactions

The methyl group undergoes oxidation under strong conditions, while the chlorine substituent stabilizes intermediates:

Oxidation of Methyl Group

Ring Oxidation

Ozonolysis or radical-mediated cleavage is less common due to aromatic stability but may occur under extreme conditions (e.g., O₃/Zn-H₂O) to yield chloro-substituted phthalic acid derivatives .

Reduction Reactions

Catalytic hydrogenation and metal-mediated reductions target the chlorine or aromatic system:

Nucleophilic Substitution

The chlorine atom participates in SNAr (nucleophilic aromatic substitution) under activating conditions:

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| NaOH (aqueous) | 200°C, Cu catalyst | 6-Methyl-1-naphthol | Copper enhances leaving group departure |

| NH₃/EtOH | Sealed tube, 150°C | 1-Amino-6-methylnaphthalene | Requires electron-withdrawing groups |

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

Thermal and Photochemical Behavior

- Pyrolysis : At >300°C, dehydrohalogenation generates 6-methylnaphthyl radical intermediates, leading to dimerization or polymerization .

- UV Irradiation : Forms chloro-methylnaphthoquinone via radical oxidation pathways.

Biological and Environmental Reactivity

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis:

1-Chloro-6-methylnaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be transformed into other naphthalene derivatives through various coupling reactions, which are essential in the production of dyes and pigments .

Case Study: Synthesis of Dyes

A notable application is in the manufacture of synthetic dyes where this compound acts as a precursor. The compound's reactivity enables the formation of azo dyes, which are widely used in textiles and coatings. The process typically involves coupling with diazonium salts to yield vibrant colorants with diverse applications .

Materials Science

Polymer Production:

In materials science, this compound is utilized to create polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation, making them suitable for industrial applications .

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | High | |

| Mechanical Strength | Enhanced | |

| Degradation Resistance | Improved |

Medicinal Chemistry

Potential Anticancer Agent:

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U373 (glioblastoma) cells. The mechanism appears to involve the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Case Study: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic properties of several naphthalene derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in treated cancer cell lines compared to control groups, indicating its potential as a lead compound for further drug development .

Environmental Chemistry

Toxicological Studies:

As with many chlorinated compounds, understanding the environmental impact and toxicity profile of this compound is critical. Toxicological assessments reveal that while it has useful applications, there are concerns regarding its persistence in the environment and potential health effects upon exposure. Studies suggest that proper handling and disposal methods are essential to mitigate risks associated with its use .

Table 2: Toxicological Profile Summary

作用機序

The mechanism of action of 1-chloro-6-methylnaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new compounds. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

類似化合物との比較

1-Chloronaphthalene: Similar structure but lacks the methyl group at the sixth position.

6-Methylnaphthalene: Similar structure but lacks the chlorine atom at the first position.

1-Bromo-6-methylnaphthalene: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-6-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

1-Chloro-6-methylnaphthalene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This compound is structurally related to naphthalene and its derivatives, which are known for various toxicological effects. Understanding the biological activity of this compound is critical for assessing its risks and benefits in industrial applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H9Cl

- Molecular Weight : 188.64 g/mol

- CAS Number : 90-12-0

The presence of chlorine in its structure influences its reactivity and biological interactions, making it a subject of study in toxicology.

Toxicological Profile

This compound exhibits several toxicological effects, primarily through its metabolic activation to reactive intermediates. The compound is known to induce oxidative stress and inflammatory responses in various cell types. Key findings include:

- Genotoxicity : Studies have shown that chlorinated naphthalenes can cause DNA damage in vitro, indicating potential carcinogenic properties. The mechanism involves the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage .

- Cytotoxicity : Research indicates that exposure to this compound can result in cell death through apoptosis or necrosis, depending on the concentration and duration of exposure. In vitro studies using lung epithelial cells demonstrated significant cytotoxic effects at higher concentrations .

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Lung Cell Studies : In a study assessing the impact of indoor air pollutants, including PAHs, on lung cells, it was found that exposure to chlorinated compounds led to increased expression of inflammatory markers such as COX-2 and IL-8. This suggests a role in promoting respiratory inflammation .

- Animal Models : Animal studies have indicated that chronic exposure to similar compounds results in pulmonary toxicity and potential carcinogenic effects. For instance, exposure to 1-methylnaphthalene has been linked to lung tumors in rodent models, raising concerns about the long-term effects of chlorinated naphthalenes .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound undergoes metabolic conversion via cytochrome P450 enzymes, leading to the formation of electrophilic metabolites that can bind to cellular macromolecules, resulting in toxicity.

- Oxidative Stress : The generation of ROS during metabolism contributes to cellular damage and inflammation, which are pivotal in the pathogenesis of various diseases, including cancer .

Environmental Impact

This compound is also a concern for environmental health due to its persistence and bioaccumulation potential. It has been detected in contaminated sites, prompting assessments of its ecological risks.

Table 1: Summary of Biological Effects

特性

IUPAC Name |

1-chloro-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPPKHKJRUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610346 | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109962-22-3 | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109962-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。